molecular formula C8H7BrN2 B1449321 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 934568-29-3

6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Katalognummer: B1449321
CAS-Nummer: 934568-29-3
Molekulargewicht: 211.06 g/mol
InChI-Schlüssel: ZNPKGCWVCDXZOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 934568-29-3) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This brominated heterocycle serves as a versatile synthetic intermediate for the development of novel therapeutic agents. Research indicates that the 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in the design of potent enzyme inhibitors . This compound is particularly valuable for constructing molecules that target specific disease pathways. For instance, derivatives of this scaffold have been developed into potent inhibitors of Human Neutrophil Elastase (HNE), a serine protease implicated in chronic inflammatory lung diseases such as Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and Cystic Fibrosis . Furthermore, the 1H-pyrrolo[2,3-b]pyridine core has been successfully utilized in the design and synthesis of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, representing a promising strategy for targeted cancer therapy . The bromine atom at the 6-position allows for further functionalization via cross-coupling reactions, enabling researchers to introduce diverse structural motifs and explore structure-activity relationships. Handling and Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Refer to the Safety Data Sheet for proper handling guidelines .

Eigenschaften

IUPAC Name

6-bromo-1-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-5-4-6-2-3-7(9)10-8(6)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPKGCWVCDXZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Strategic Application in Medicinal Chemistry

Executive Summary & Physiochemical Passport

6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a high-value heterocyclic scaffold, serving as a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other ATP-competitive small molecules. It is derived from the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, a privileged bioisostere of indole and purine.

The introduction of the N-methyl group at position 1 alters the solubility profile and prevents non-specific hydrogen bond donation, while the bromine at position 6 provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Technical Identifiers
ParameterData
CAS Number 934568-29-3
IUPAC Name 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
SMILES CN1C=CC2=C1N=C(Br)C=C2
InChIKey Specific key depends on salt form; generally derived from parent core
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Low solubility in water

Synthetic Architecture & Process Chemistry

Critical Protocol: Regioselective N-Methylation

Rationale: The pyrrole-like nitrogen (N1) has a pKa of ~13.2, making it acidic enough for deprotonation by strong bases, whereas the pyridine-like nitrogen (N7) is basic. Using Sodium Hydride (NaH) ensures irreversible deprotonation at N1, directing the methyl group exclusively to this position.

Reagents & Conditions
  • Substrate: 6-Bromo-7-azaindole (CAS: 143468-13-7)

  • Electrophile: Iodomethane (MeI) or Dimethyl Sulfate (DMS)

  • Base: Sodium Hydride (60% dispersion in oil)

  • Solvent: Anhydrous DMF or THF (DMF is preferred for solubility)

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with 6-Bromo-7-azaindole (1.0 eq) and anhydrous DMF (0.2 M concentration) under an inert Argon atmosphere. Cool to 0°C.

  • Deprotonation: Slowly add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns clear/yellow, indicating anion formation.

  • Alkylation: Add Iodomethane (1.1 eq) dropwise via syringe. The reaction is exothermic; maintain temperature <5°C during addition.

  • Completion: Allow the reaction to warm to room temperature (RT) and stir for 2-4 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[1]

  • Workup: Quench carefully with ice-water. The product often precipitates. Filter the solid or extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisWorkflow Start 6-Bromo-7-azaindole (CAS: 143468-13-7) Step1 Deprotonation (NaH, DMF, 0°C) Start->Step1 Activation Intermediate Azaindole Anion (Nucleophilic N1) Step1->Intermediate Step2 Methylation (+ MeI, RT, 2h) Intermediate->Step2 SN2 Attack Product 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 934568-29-3) Step2->Product Yield >85%

Caption: Figure 1. Regioselective synthesis pathway leveraging the acidity difference between N1 and N7.

Reactivity Profile & Functionalization

The utility of 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine lies in its orthogonal reactivity. The C-6 bromine is an electrophilic handle, while the C-3 position remains nucleophilic (prone to electrophilic aromatic substitution).

A. Palladium-Catalyzed Cross-Coupling (C-6 Functionalization)

The electron-deficient nature of the pyridine ring makes the C-6 bromine highly reactive toward oxidative addition by Pd(0).

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

    • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.

  • Buchwald-Hartwig: Introduction of amines (morpholines, piperazines) to modulate solubility and potency.

    • Catalyst System: Pd₂dba₃ + Xantphos or RuPhos.

B. Electrophilic Aromatic Substitution (C-3 Functionalization)

Despite the electron-withdrawing pyridine ring, the pyrrole moiety retains nucleophilicity at C-3.

  • Vilsmeier-Haack Formylation: Reaction with POCl₃/DMF yields the 3-carbaldehyde, a precursor for reductive aminations.

  • Halogenation: NIS or NBS can introduce a second halogen at C-3 for dual-coupling strategies.

Divergent Reactivity Map

ReactivityMap Core 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (CORE) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki C-6 Site Buchwald Buchwald Amination (R-NH2, Pd cat.) Core->Buchwald C-6 Site Vilsmeier Vilsmeier-Haack (POCl3, DMF) Core->Vilsmeier C-3 Site Halogenation C-3 Halogenation (NIS or NBS) Core->Halogenation C-3 Site Prod_Biaryl 6-Aryl-7-azaindoles (Kinase Inhibitors) Suzuki->Prod_Biaryl Prod_Amino 6-Amino-7-azaindoles (Solubility Modulators) Buchwald->Prod_Amino Prod_Aldehyde 3-Formyl Derivatives (Scaffold Extension) Vilsmeier->Prod_Aldehyde Prod_Dihalo 3,6-Dihalo Intermediates (Orthogonal Coupling) Halogenation->Prod_Dihalo

Caption: Figure 2. Orthogonal reactivity landscape allowing precise decoration of the scaffold.

Safety & Handling (E-E-A-T)

While specific toxicological data for the N-methyl derivative is limited, it should be handled with the same rigor as the parent 6-bromo-7-azaindole.

  • Hazard Classification (GHS):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Protect from light.

  • Disposal: Halogenated organic waste streams.

References

  • BLD Pharm. (2024). Product Data Sheet: 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 934568-29-3).[1]Link

  • Thermo Fisher Scientific. (2024). 6-Bromo-7-azaindole Safety Data Sheet (Parent Compound).Link

  • PubChem. (2024). Compound Summary: 6-Bromo-1H-pyrrolo[2,3-b]pyridine (Parent).[3][4][5] National Library of Medicine. Link

  • Sigma-Aldrich. (2024). 6-Bromo-7-azaindole Product Specification.Link

Sources

Electronic Properties of 6-Bromo-1-Methyl-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-bromo-1-methyl-7-azaindole scaffold represents a critical juncture in modern medicinal chemistry, serving as a high-value bioisostere for indole and purine systems. Its utility is driven by a unique electronic architecture: the electron-deficient pyridine ring (7-azaindole core) coupled with the orthogonal reactivity of the C6-bromine handle and the N1-methyl blocking group.

This guide dissects the electronic properties that make this scaffold indispensable for kinase inhibitor design (e.g., JAK, Trk families) and materials science (OLEDs). We move beyond basic characterization to explore the Density Functional Theory (DFT) insights, Frontier Molecular Orbital (FMO) interactions, and site-selective reactivity profiles that govern its behavior in complex synthetic matrices.

Electronic Architecture & Density Functional Theory (DFT) Insights

To understand the reactivity of 6-bromo-1-methyl-7-azaindole, one must analyze the perturbation of the indole system by the N7 nitrogen and the C6 halogen.

The "Azaindole Effect" on Orbital Energies

Unlike the electron-rich indole, the 7-azaindole core is electron-deficient due to the electronegative nitrogen at position 7 (N7).

  • HOMO (Highest Occupied Molecular Orbital): The introduction of N7 lowers the HOMO energy compared to indole, stabilizing the system against oxidation.

  • LUMO (Lowest Unoccupied Molecular Orbital): The LUMO energy is significantly lowered, increasing the scaffold's electron affinity. This makes the ring system more susceptible to nucleophilic attack (SNAr) and facilitates back-bonding in metal-catalyzed couplings.

Substituent Effects: The Push-Pull Dynamic

The 6-bromo and 1-methyl groups create a specific electronic push-pull dynamic:

SubstituentElectronic EffectMechanistic Impact
N7 (Pyridine N)

(Inductive Withdrawal)
Reduces pKa (approx. 4.6 vs. 16 for indole NH); acts as a specific H-bond acceptor.
C6-Bromine

(Strong),

(Weak)
Activates C6 for oxidative addition with Pd(0); withdraws density from N7, slightly reducing basicity.
N1-Methyl

(Weak Inductive)
Blocks H-bond donation; prevents tautomerization; slightly raises HOMO energy vs. N-H analog.
Electrostatic Potential (ESP) Map

The ESP map reveals the "hotspots" for intermolecular interactions, critical for both drug binding (ligand-protein) and synthesis.

ElectronicMap cluster_legend Reactivity Zones N1 N1-Methyl Group (Steric Block / Lipophilicity) C3 C3 Position (Nucleophilic / HOMO rich) Target: Electrophiles N1->C3 +I Effect (Activation) C6 C6-Bromine (Electrophilic / LUMO loc.) Target: Pd(0) / Nucleophiles N7 N7 Nitrogen (Basic Lone Pair) Target: H-Bond Donors C6->N7 -I Effect (Basicity Modulation) N7->C6 Ring Activation (SNAr) Nucleophilic Nucleophilic Electrophilic Electrophilic

Figure 1: Electronic reactivity map of the 6-bromo-1-methyl-7-azaindole scaffold. Green indicates nucleophilic sites; Red indicates electrophilic sites.

Reactivity Profile: Electronic Steering

The electronic properties described above dictate the synthetic pathways. The 6-bromo-1-methyl-7-azaindole scaffold exhibits orthogonal reactivity , allowing sequential functionalization without protecting group manipulation (beyond the inherent methyl group).

C6-Bromine: The Electrophilic Handle

The C6-Br bond is activated for Suzuki-Miyaura and Buchwald-Hartwig couplings.

  • Mechanism: The electron-deficient pyridine ring facilitates the oxidative addition of Pd(0) into the C-Br bond more readily than in electron-rich aryl bromides.

  • Selectivity: In poly-halogenated systems (e.g., 3-iodo-6-bromo), the C3-I bond reacts first due to the weaker C-I bond strength, but in the mono-bromo species, C6 is the primary reactive site.

C3-H: The Nucleophilic Center

Despite the electron-withdrawing N7, the C3 position retains significant nucleophilic character (enamine-like reactivity).

  • Reactions: Vilsmeier-Haack formylation, halogenation (NIS/NBS), and Friedel-Crafts acylations.

  • Electronic Nuance: The N1-methyl group enhances electron density at C3 compared to the N-H parent, accelerating electrophilic aromatic substitution (

    
    ).
    
Synthetic Workflow Diagram

SynthesisWorkflow Start 6-Bromo-1-methyl- 7-azaindole Step1 Pd(0) Oxidative Addition (Facilitated by N7) Start->Step1 Suzuki/Buchwald Step3 Electrophilic Attack (SEAr) (NIS/NBS/R-COCl) Start->Step3 Direct Functionalization Step2 Transmetallation (Boronic Acid/Amine) Step1->Step2 Product1 C6-Functionalized Derivative Step2->Product1 Product2 C3-Substituted Intermediate Product1->Product2 Sequential Functionalization Step3->Product2

Figure 2: Divergent synthetic pathways steered by the electronic properties of the C6 and C3 positions.

Medicinal Chemistry Implications[1][2][3][4][5][6][7]

For drug development professionals, the electronic properties translate directly to ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) parameters.

Bioisosterism and H-Bonding
  • Purine Mimicry: The N7/C6 arrangement mimics the N1/C6 of adenine, making this scaffold a "privileged structure" for ATP-competitive kinase inhibitors.

  • H-Bonding: The N7 lone pair is a high-quality H-bond acceptor. Unlike indole (which has no acceptor N), 7-azaindole can engage hinge region residues (e.g., in BRAF or JAK kinases).

  • Lipophilicity: Methylation at N1 removes a H-bond donor, increasing

    
     and permeability (Caco-2), improving blood-brain barrier (BBB) penetration potential.
    
pKa and Solubility
  • Basicity: The pKa of the conjugate acid of 7-azaindole is

    
    .
    
  • Impact of 6-Br: The inductive withdrawal of Br lowers the pKa of N7 slightly (

    
    ), making the molecule less likely to be protonated at physiological pH (7.4) compared to pyridine (pKa 5.2). This ensures the molecule remains neutral, favoring membrane permeation.
    

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling at C6

This protocol validates the electrophilic activation of the C6 position.

Materials:

  • 6-Bromo-1-methyl-7-azaindole (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst:

    
     (5 mol%) - Chosen for resistance to N7 coordination.
    
  • Base:

    
     (2.0 M aq, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Methodology:

  • Charge: Combine substrate, boronic acid, and base in a reaction vial.

  • Degas: Sparge solvent with Argon for 15 mins (Critical: Oxygen poisons Pd(0) cycle).

  • Catalyst Addition: Add Pd catalyst under positive Argon pressure.

  • Reaction: Heat to 90°C for 4-12 hours. Monitor by LC-MS.[1]

    • Checkpoint: Disappearance of starting material (m/z 211/213 doublet).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Characterization: Electronic Verification

To verify the electronic integrity of the synthesized derivative:

  • UV-Vis Spectroscopy: Monitor the

    
     transition. 7-azaindoles typically show absorption 
    
    
    
    around 290-310 nm. A bathochromic shift (red shift) after coupling indicates successful conjugation extension.
  • 1H NMR (DMSO-d6):

    • H-2 (s):

      
       ppm (Deshielded by adjacent N1 and N7).
      
    • H-3 (d):

      
       ppm (Electron-rich).
      
    • H-5 (d):

      
       ppm (Coupling constant 
      
      
      
      Hz with H-4 if present, or singlet if C6 substituted).

References

  • BenchChem. (2025).[1] A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs.Link

  • National Institutes of Health (NIH). (2020). The Azaindole Framework in the Design of Kinase Inhibitors.[2][3][1] PMC7168023. Link

  • Sigma-Aldrich. (2023). 6-Bromo-7-azaindole Product Specification and Safety Data Sheet.Link

  • Popowycz, F., et al. (2022). Oxidatively induced reactivity in Rh(III)-catalyzed 7-azaindole synthesis.[4][5] Chemical Science.[6] Link

  • American Chemical Society (ACS). (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling. ACS Omega. Link

Sources

An In-depth Technical Guide to the Halogenation Patterns of 1-Methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenated 1-Methyl-7-Azaindoles in Drug Discovery

1-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 1-methyl-7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine and indole allows it to function as a bioisostere, modulating the activity of a wide array of biological targets. The introduction of halogen atoms onto this core structure is a pivotal strategy in drug development, profoundly influencing the molecule's pharmacokinetic and pharmacodynamic properties. Halogenation can enhance binding affinity, improve metabolic stability, and provide synthetic handles for further molecular elaboration through cross-coupling reactions.

This technical guide provides a comprehensive review of the halogenation patterns of 1-methyl-1H-pyrrolo[2,3-b]pyridine, offering insights into the regioselectivity of bromination, iodination, and chlorination reactions. We will delve into the mechanistic underpinnings of these transformations and provide field-proven experimental protocols for key reactions, empowering researchers to strategically functionalize this versatile scaffold.

The Electronic Landscape of 1-Methyl-1H-pyrrolo[2,3-b]pyridine: A Rationale for Regioselectivity

The reactivity of 1-methyl-1H-pyrrolo[2,3-b]pyridine in electrophilic aromatic substitution is governed by the interplay of the electron-rich pyrrole ring and the electron-deficient pyridine ring. The pyrrole moiety, with its nitrogen lone pair participating in the aromatic system, significantly activates the bicyclic system towards electrophilic attack. Computational studies and experimental evidence consistently point to the C3 position as the most electron-rich and sterically accessible site, making it the kinetically favored position for halogenation.

However, the regiochemical outcome can be influenced by several factors including the nature of the halogenating agent, reaction conditions (temperature, solvent), and the presence of directing groups. While C3 halogenation is predominant, substitution at other positions, notably C5, can be achieved under specific conditions.

Figure 1: Reactivity map of 1-methyl-1H-pyrrolo[2,3-b]pyridine.

Bromination: Navigating C3 and C5 Selectivity

Bromination is a widely employed transformation for introducing a versatile synthetic handle. The choice of brominating agent and reaction conditions dictates the regiochemical outcome.

C3-Bromination

For selective bromination at the C3 position, N-bromosuccinimide (NBS) is the reagent of choice. The reaction typically proceeds under mild conditions, and the polarity of the solvent can play a significant role.

ReagentSolventTemperatureTimeYield (%)PositionReference
NBSDMF50°C41 hGood5[1]
CuBr₂AcetonitrileRoom Temp.-High3[2]
Br₂Dichloromethane0°C2.5 h--[3]

Table 1: Comparison of Bromination Conditions for 7-Azaindole Derivatives

Experimental Protocol: Synthesis of 3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from methodologies reported for the C3-bromination of azaindole systems.[2]

  • Reaction Setup: To a solution of 1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile, add copper(II) bromide (1.1 eq).

  • Reaction Execution: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

C5-Bromination

Achieving bromination at the C5 position often requires a multi-step approach, highlighting the synthetic challenge of overriding the intrinsic reactivity of the C3 position. One common strategy involves the protection of the pyrrole nitrogen, followed by a directed synthesis.[1][4][5][6]

Iodination: A Gateway to Cross-Coupling Chemistry

Iodination of 1-methyl-1H-pyrrolo[2,3-b]pyridine, primarily at the C3 position, provides a valuable precursor for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl groups.

C3-Iodination

N-iodosuccinimide (NIS) is a commonly used reagent for the direct iodination of the 7-azaindole core.[7][8] The reaction is typically performed in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

ReagentSolventTemperatureTimeYield (%)PositionReference
NISAcetonitrile50°C2 h693[7]
I₂/KOHDMF---3[9]
ICl/Celite---High3[10]

Table 2: Comparison of Iodination Conditions for 7-Azaindole Derivatives

Experimental Protocol: Synthesis of 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

This protocol is based on the iodination of 7-azaindole derivatives with NIS.[7]

  • Reaction Setup: Dissolve 1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile. Add N-iodosuccinimide (1.1 eq) to the solution.

  • Reaction Execution: Heat the reaction mixture to 50°C and stir for 2 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with saturated aqueous sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield 3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

G cluster_workflow General Halogenation Workflow Start 1-Methyl-1H-pyrrolo[2,3-b]pyridine Reagent Select Halogenating Agent (NBS, NIS, NCS) Start->Reagent Reaction Reaction in Suitable Solvent (e.g., Acetonitrile, DMF) Reagent->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Halogenated Product Purification->Product

Figure 2: Generalized experimental workflow for the halogenation of 1-methyl-1H-pyrrolo[2,3-b]pyridine.

Chlorination: A Less Explored Frontier

Direct chlorination of 1-methyl-1H-pyrrolo[2,3-b]pyridine is less documented compared to bromination and iodination. However, methods for chlorinating the broader 7-azaindole scaffold can be adapted. N-chlorosuccinimide (NCS) is a potential reagent for this transformation, likely favoring the C3 position under conditions similar to those used for bromination and iodination.

For more challenging chlorinations, or to achieve alternative regioselectivity, activation of the pyridine ring via N-oxide formation can be a viable strategy, followed by nucleophilic chlorination.[11]

Conclusion and Future Perspectives

The halogenation of 1-methyl-1H-pyrrolo[2,3-b]pyridine is a cornerstone for the synthesis of novel drug candidates. Electrophilic substitution predominantly occurs at the C3 position, a reflection of the inherent electronic properties of the 7-azaindole nucleus. Reagents such as NBS and NIS provide reliable and high-yielding pathways to C3-halogenated products. While C5-halogenation is synthetically valuable, it often necessitates more intricate synthetic routes.

Future research in this area will likely focus on the development of more direct and regioselective methods for C-H halogenation at positions other than C3, potentially through the use of transition-metal catalysis. Furthermore, the exploration of milder and more environmentally benign halogenating agents will continue to be an area of active investigation, aligning with the principles of green chemistry. A thorough understanding of the factors governing halogenation patterns will continue to empower medicinal chemists to design and synthesize the next generation of 7-azaindole-based therapeutics.

References

  • Gribble, G. W. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; Vol. 3, pp 634–681.
  • Doris, E.; De Angelis, F. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. J. Med. Chem.2017, 60 (15), 6586–6601.
  • Kim, J. S.; Lee, H. J.; Park, H. Halogenation of 1-alkyl-7-azaisatins using N-halosuccinimides. Tetrahedron Lett.2008, 49 (29-30), 4565-4568.
  • 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition. Preprints2021, 2021080123.
  • Synthetic process of 5-bromo-7-azaindole. CN108997340B, December 14, 2018.
  • Guillorit, J.; et al. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules2021, 26 (20), 6314.
  • Alonso, F.; Beletskaya, I. P.; Yus, M. Practical Regioselective Bromination of Azaindoles and Diazaindoles. Synthesis2005, 2005 (17), 2933-2936.
  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. ([Link])

  • Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate. ([Link])

  • An efficient regioselective NBS aromatic bromination in the presence of an ionic liquid. ResearchGate. ([Link])

  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. J. Org. Chem.2020, 85 (1), 433–444.
  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. ResearchGate. ([Link])

  • Electrophilic halogenation. Wikipedia. ([Link])

  • Halogenation of 1-alkyl-7-azaisatins with NBS or NCS in DMF. ResearchGate. ([Link])

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. ([Link])

  • Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with... ResearchGate. ([Link])

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Sci. Rep.2021, 11, 3479.
  • Iodination of 7-azaindole and pyrrole. ResearchGate. ([Link])

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. J. Org. Chem.2007, 72 (15), 5659–5667.
  • Electrophilic Substitution Reaction Mechanism. BYJU'S. ([Link])

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. ([Link])

  • Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide). Organic Chemistry Portal. ([Link])

  • Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides(1). J. Org. Chem.1997, 62 (21), 7447–7456.
  • Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. J. Chem. Soc. C1968, 1505-1512.
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Eur. J. Med. Chem.2023, 258, 115599.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Med. Chem. Lett.2019, 10 (10), 1436–1442.
  • Aromatic halogenation. Khan Academy. ([Link])

  • Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. J. Med. Chem.2021, 64 (19), 14668–14686.
  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Org. Chem. Front.2022, 9, 1641-1647.
  • Pyrrole undergoes electrophilic aromatic substitution more readil... Study Prep in Pearson+. ([Link])

Sources

Methodological & Application

C-H activation methods for functionalizing 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Modern C-H Activation Strategies for the Functionalization of 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor have cemented its importance in the design of kinase inhibitors, antivirals, and central nervous system agents. The specific substrate, 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, is a particularly valuable building block. The N-methylation prevents complications at the pyrrole nitrogen and can serve as a directing group, while the C6-bromo substituent provides a classical handle for traditional cross-coupling reactions.

However, the true potential of this scaffold is unlocked through the direct functionalization of its carbon-hydrogen (C-H) bonds. C-H activation represents a paradigm shift in synthesis, offering a more atom-economical and efficient route to molecular complexity by bypassing the need for pre-functionalized starting materials.[2] This guide provides an in-depth exploration of three powerful, transition-metal-catalyzed C-H activation methods—Palladium, Rhodium, and Copper catalysis—for the regioselective functionalization of 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, complete with detailed protocols for immediate application in a research setting.

Methodology 1: Palladium-Catalyzed C-H Arylation and Alkenylation

Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its versatility in forging C-C bonds. In the context of 7-azaindoles, Pd-catalyzed C-H activation allows for the direct introduction of aryl and vinyl groups, crucial for expanding the chemical space around the core.

Scientific Rationale and Mechanistic Insight

The regioselectivity of Pd-catalyzed C-H activation on the 7-azaindole scaffold is governed by a combination of electronic effects and, where applicable, the use of directing groups. The reaction typically proceeds via a concerted metalation-deprotonation (CMD) mechanism, which is often the rate-determining step.[3] For the 1-methyl-7-azaindole substrate, the pyridine ring's C-H bonds (C4, C5, C7) are generally more challenging to activate than the electron-rich pyrrole C-H bonds (C2, C3) due to the pyridine's electron-deficient nature.[4] However, specific ligand and additive combinations can overcome this challenge. Pivalic acid (PivOH) is a common additive that facilitates the CMD pathway. The choice of phosphine ligand is also critical for stabilizing the palladium catalyst and promoting the desired reactivity.[5]

The general catalytic cycle for a direct arylation reaction is depicted below. It involves the oxidative addition of an aryl halide to a Pd(0) species, followed by C-H activation/CMD to form a palladacycle intermediate, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[6]

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Pd(II)Complex Ar-Pd(II)-XL(L)n Pd(0)L2->Pd(II)Complex Oxidative Addition Palladacycle Palladacycle Intermediate Pd(II)Complex->Palladacycle C-H Activation (CMD) Product Arylated Azaindole Palladacycle->Product Reductive Elimination Catalyst_Regen Pd(0)L2 Product->Catalyst_Regen Start Start->Pd(0)L2 ArX Ar-X ArX->Pd(0)L2 Azaindole Azaindole-H Azaindole->Pd(II)Complex Base - HX Rhodium_Catalytic_Cycle Precatalyst [Cp*Rh(III)X2]2 Active_Catalyst Cp*Rh(III)X2(S)n Precatalyst->Active_Catalyst Activation Rhodacycle Five-membered Rhodacycle Active_Catalyst->Rhodacycle C-H Activation Coordination Alkene Coordination & Insertion Rhodacycle->Coordination Product_Formation Product Release (β-Hydride Elim.) Coordination->Product_Formation Product_Formation->Active_Catalyst Catalyst Regeneration (+ Oxidant) Product Alkenylated Azaindole Product_Formation->Product Substrate Azaindole-H Substrate->Active_Catalyst Alkene Alkene Alkene->Rhodacycle Copper_Catalytic_Cycle Cu(I) Cu(I) Cu(III)_Intermediate R2N-Cu(III)-Azaindole Cu(I)->Cu(III)_Intermediate Oxidative Addition / C-H Activation Product Aminated Azaindole Cu(III)_Intermediate->Product Reductive Elimination Product->Cu(I) Regeneration Start Start->Cu(I) Oxidant Oxidant Oxidant->Cu(I) Amine R2NH Amine->Cu(I) Azaindole Azaindole-H Azaindole->Cu(I)

Sources

Reagents for lithiation of 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Lithiation of 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Part 1: Executive Summary & Mechanistic Insight

The functionalization of 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (6-bromo-1-methyl-7-azaindole) presents a classic chemoselectivity challenge in organometallic chemistry. This scaffold contains two distinct reactive sites for lithiation:[1][2]

  • The C6-Bromine bond: Susceptible to Lithium-Halogen Exchange (Li-HE).[3]

  • The C2-Proton: Susceptible to Directed Ortho Metalation (DoM) or simple deprotonation due to the inductive effect of the adjacent nitrogen.[3]

The Core Directive:

  • Kinetic Control (–78 °C): Using nucleophilic alkyllithiums (n-BuLi, t-BuLi) favors rapid Li-Halogen Exchange at C6.[1][3] This is the standard pathway for introducing electrophiles at the pyridine ring.[1]

  • Thermodynamic/Base Control: Using non-nucleophilic amide bases (LDA, LiTMP) favors C2-Deprotonation , preserving the C6-bromide.[1][3] However, this species is prone to the "Halogen Dance" (isomerization) if thermal control is lost.[1][3]

This guide provides the protocols to navigate this bifurcation, ensuring high yield and regiochemical purity.

Part 2: Reagent Selection Matrix

ReagentPrimary MechanismTarget SiteRisk ProfileApplication
n-Butyllithium (n-BuLi) Li-Halogen ExchangeC6 Moderate.[3] Pyrophoric. Nucleophilic attack at C2 is possible if warmed.[3]Standard generation of C6-lithiated species for formylation, carboxylation, or boronic ester synthesis.[1][3]
tert-Butyllithium (t-BuLi) Li-Halogen ExchangeC6 High. Extremely pyrophoric. 2 equiv.[3] required.Use when n-BuLi fails to drive exchange to completion or yields are low.[3] Faster exchange rate at –78 °C.
LDA / LiTMP DeprotonationC2 Low (non-pyrophoric).[1][3]Functionalization of C2 retaining the C6-Br handle. Warning: Risk of Halogen Dance above –60 °C.
_i_PrMgCl[3]·LiCl (Turbo) Mg-Halogen ExchangeC6 Low.[3]Alternative if functional groups (FG) are sensitive to Li reagents.[1][3] Slower than Li-HE.[3]

Part 3: Decision Pathways (Visualization)

The following diagram illustrates the divergent pathways controlled by reagent selection and temperature.

LithiationPathways Substrate 6-Bromo-1-methyl- 7-azaindole nBuLi n-BuLi / THF -78°C Substrate->nBuLi LDA LDA / THF -78°C Substrate->LDA C6_Li C6-Lithio Species (Li-Hal Exchange) nBuLi->C6_Li Fast (Kinetic) C2_Li C2-Lithio Species (Deprotonation) LDA->C2_Li Base Control Electrophile Electrophile (E+) (DMF, CO2, etc.) C6_Li->Electrophile C2_Li->Electrophile Dance Halogen Dance (> -50°C) C2_Li->Dance Warm Prod_C6 C6-Functionalized Product Electrophile->Prod_C6 Prod_C2 C2-Functionalized (Br Retained) Electrophile->Prod_C2 Dance->C6_Li Rearrangement

Figure 1: Chemoselectivity switch between Lithium-Halogen Exchange (C6) and Deprotonation (C2).[1][3]

Part 4: Detailed Protocols

Protocol A: C6-Functionalization (Lithium-Halogen Exchange)

Target: Synthesis of 6-formyl, 6-carboxyl, or 6-boronate derivatives.[1][3]

Mechanism: The C6-Br bond is activated by the electron-deficient pyridine ring.[3] Treatment with n-BuLi at –78 °C effects a rapid exchange.[3] The N1-methyl group prevents competitive N-deprotonation.[3]

Materials:

  • Substrate: 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)[1][3]

  • Reagent: n-Butyllithium (2.5 M in hexanes, 1.1 equiv)[1][3]

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate)[1]

  • Electrophile: e.g., DMF (3.0 equiv) for formylation[1][3]

  • Quench: Sat. NH₄Cl[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and nitrogen inlet. Flush with N₂ for 15 mins.

  • Dissolution: Add the substrate (1.0 equiv) and anhydrous THF via syringe. Cool the solution to –78 °C (dry ice/acetone bath).

  • Exchange: Add n-BuLi (1.1 equiv) dropwise over 10 minutes, maintaining internal temperature below –70 °C.

    • Observation: The solution typically turns yellow/orange.[3]

  • Incubation: Stir at –78 °C for 30–45 minutes.

    • Checkpoint: Do not exceed 1 hour; prolonged stirring may encourage scrambling.[3]

  • Electrophile Addition: Add the electrophile (e.g., anhydrous DMF) dropwise.[1][3]

  • Warming: Stir at –78 °C for 30 minutes, then remove the cooling bath and allow to warm to 0 °C over 1 hour.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][3]

Critical Note: If n-BuLi results in incomplete exchange (visible starting material by TLC), switch to t-BuLi (2.0 equiv). The first equivalent performs the exchange; the second destroys the resulting t-BuBr, driving the equilibrium forward.[1]

Protocol B: C2-Functionalization (Directed Deprotonation)

Target: Functionalization of C2 while RETAINING the C6-Bromine.[3]

Mechanism: To avoid attacking the C6-Br, a non-nucleophilic base (LDA) is used.[1][3] The acidity of C2 (pKₐ ~30) allows deprotonation.[1]

Materials:

  • Reagent: LDA (freshly prepared or commercial 2.0 M, 1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Base Prep: If making fresh LDA: Add diisopropylamine (1.3 equiv) to THF at –78 °C, add n-BuLi (1.2 equiv), warm to 0 °C for 15 min, then cool back to –78 °C.

  • Addition: Add a solution of 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine in THF dropwise to the LDA solution at –78 °C.

    • Crucial: Inverse addition (substrate to base) ensures the substrate never sees an excess of base, reducing dimerization risks.[1][3]

  • Metalation: Stir at –78 °C for 1 hour.

    • Warning:Strictly maintain –78 °C. If the temperature rises to –50 °C, the lithium at C2 may attack the C6-Br of another molecule or undergo "Halogen Dance" (migration of Br to C2 and Li to C6).[1][3]

  • Quench: Add electrophile (e.g., I₂, MeI, aldehyde) at –78 °C.

  • Workup: Standard aqueous workup.

Part 5: Troubleshooting & Safety

IssueCauseSolution
Low Yield (Protocol A) Incomplete Li-Hal exchange.Use t-BuLi (2.0 equiv) instead of n-BuLi. Ensure THF is dry (<50 ppm water).[1][3]
Mixture of Regioisomers Temperature fluctuation causing Halogen Dance.[3]Verify internal probe accuracy.[3] Keep reaction < –70 °C until quench.
Debromination (Protocol B) Li-Hal exchange competed with deprotonation.[3]Ensure LDA is free of residual n-BuLi. Use LiTMP (sterically bulkier) to suppress attack on Br.[1][3]
C2-Alkylation during C6-Lithiation n-BuLi acting as a base.[3]Add n-BuLi slower. The exchange is kinetically faster; if you add it too fast, local heating favors deprotonation.[1][3]

Safety Directive:

  • t-BuLi is pyrophoric on contact with air.[3] Use exclusively with gas-tight syringes and inert atmosphere (Argon/Nitrogen).[3]

  • Always keep a beaker of sand or dry lime nearby in case of spills.[3]

References

  • Schlosser, M. (2005).[1][3] Organometallics in Synthesis: A Manual. Wiley.[3] (Foundational text on Li-Halogen exchange kinetics).

  • Song, J. J., et al. (2002).[1][3] "Practical Synthesis of 6-Substituted 7-Azaindoles." Journal of Organic Chemistry. Link[1]

  • Lérida, L., et al. (2013).[1][3] "Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange." Zeitschrift für Naturforschung B. Link

  • Gribble, G. W. (2000).[1][3] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Organic Chemistry Portal. "Synthesis of Azaindoles." (General reactivity patterns). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. This document is intended for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. As a key intermediate in the development of various therapeutic agents, including kinase inhibitors, optimizing its synthesis is crucial for efficient drug discovery pipelines.[1]

This guide provides a comprehensive overview of a reliable synthetic route, detailed troubleshooting for common experimental issues, and answers to frequently asked questions. Our goal is to equip you with the technical expertise and practical insights needed to achieve high yields and purity in your synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Q1: What is the most effective overall strategy for synthesizing 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine?

A two-step approach starting from commercially available 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) is the most reliable method. The strategy involves:

  • Regioselective C6-Bromination: This is the most critical step. Direct electrophilic bromination of 7-azaindole is often unselective, yielding primarily the 3-bromo or 5-bromo isomers, and can lead to polybromination.[2] The recommended method to achieve C6 selectivity is to first form the N-oxide of the pyridine ring. This deactivates the pyrrole ring towards electrophilic attack and activates the pyridine ring for nucleophilic-like substitution, enabling functionalization at the C6 position. A Reissert-Henze type reaction on the 7-azaindole N-oxide is an effective way to introduce a bromine atom at the desired position.[3]

  • N-Methylation: The subsequent N-methylation of the pyrrole nitrogen in 6-Bromo-1H-pyrrolo[2,3-b]pyridine is a more straightforward SN2 reaction. This can be achieved using a suitable methylating agent in the presence of a base.

Q2: Why is direct bromination of 7-azaindole not recommended for obtaining the 6-bromo isomer?

The 7-azaindole scaffold has two rings with different electronic properties: the π-electron-rich pyrrole ring and the π-electron-deficient pyridine ring.[2] In electrophilic aromatic substitution reactions like bromination, the electron-rich pyrrole ring is significantly more reactive. Therefore, electrophiles like Br+ will preferentially attack the C3 position of the pyrrole ring. Activating the pyridine ring via N-oxide formation is a key strategy to reverse this inherent reactivity and direct the substitution to the desired C6 position.[4]

Q3: What are the best practices for the N-methylation step?

The key to a successful N-methylation is ensuring complete deprotonation of the pyrrole nitrogen without promoting side reactions. Best practices include:

  • Anhydrous Conditions: Use anhydrous solvents and reagents to prevent quenching of the base and the anionic intermediate.

  • Choice of Base and Methylating Agent: A moderately strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is typically sufficient.[5] Common methylating agents include methyl iodide (CH3I) or dimethyl sulfate (DMS). Methyl iodide is often preferred for its higher reactivity at lower temperatures.

  • Temperature Control: The deprotonation is often performed at 0 °C, followed by the addition of the methylating agent and gradual warming to room temperature. This helps to control the reaction rate and minimize potential side reactions.

Q4: How can I effectively monitor the progress of each reaction step?

Thin-Layer Chromatography (TLC) is the most convenient method for monitoring reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to achieve good separation between the starting material, intermediates, and the product. Staining with potassium permanganate or visualization under UV light (254 nm) can help identify the spots. For more detailed analysis, taking aliquots for LC-MS or crude ¹H NMR can provide definitive structural information and conversion rates.

II. Recommended Synthetic Protocol

This section outlines a detailed, step-by-step protocol for the synthesis of 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Workflow Diagram

G cluster_0 Step 1: C6-Bromination via N-Oxide cluster_1 Step 2: N-Methylation A 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) B 7-Azaindole-7-N-oxide A->B m-CPBA, CH2Cl2 C 6-Bromo-1H-pyrrolo[2,3-b]pyridine B->C POBr3 or AcBr, Heat D 6-Bromo-1H-pyrrolo[2,3-b]pyridine E 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (Final Product) D->E 1. NaH, DMF 2. CH3I

Caption: Synthetic workflow for 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Step 1: Synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridine via N-Oxide Intermediate

Part A: N-Oxide Formation

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the consumption of the starting material by TLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 7-azaindole-7-N-oxide, which can often be used in the next step without further purification.

Part B: Bromination

  • Preparation: To the crude 7-azaindole-7-N-oxide (1.0 eq), add phosphorus oxybromide (POBr₃, ~1.5 eq) or acetyl bromide (AcBr, ~2.0 eq) in a suitable high-boiling solvent like acetonitrile or neat.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) for 2-4 hours. Monitor the formation of the product by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Basify the solution to pH 8-9 with a saturated NaHCO₃ solution or aqueous ammonia.

  • Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure 6-Bromo-1H-pyrrolo[2,3-b]pyridine.

Step 2: Synthesis of 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of 6-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF dropwise.

  • Anion Formation: Stir the mixture at 0 °C for 30-60 minutes. Hydrogen gas evolution should be observed.

  • Methylation: Add methyl iodide (CH₃I, 1.2-1.5 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of ice-cold water.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with water and then brine to remove residual DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexanes) or recrystallization to yield 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine as a solid.[6][7]

III. Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

Troubleshooting Workflow: Low Yield or Incomplete Reaction

G A Low Yield / Incomplete Reaction Detected (via TLC or LC-MS) B Identify the Problematic Step A->B C1 Step 1A: N-Oxide Formation B->C1 N-Oxide Step C2 Step 1B: Bromination B->C2 Bromination Step C3 Step 2: N-Methylation B->C3 Methylation Step D1 Possible Cause: - Inactive m-CPBA - Insufficient reaction time C1->D1 D2 Possible Cause: - Inefficient quenching/work-up - Degradation at high temp. C2->D2 D3 Possible Cause: - Incomplete deprotonation (wet DMF, old NaH) - Inactive CH3I C3->D3 E1 Solution: - Use fresh, assayed m-CPBA. - Extend reaction time and monitor by TLC. D1->E1 E2 Solution: - Ensure careful, cold quenching. - Try lower temp or alternative brominating agent. D2->E2 E3 Solution: - Use freshly distilled DMF and new NaH. - Use fresh, pure methyl iodide. D3->E3

Caption: Decision tree for troubleshooting low yield issues.

Problem-Specific Guidance
Problem Step Potential Cause(s) Recommended Solution(s)
Low or no conversion to N-oxide 1A: N-Oxidation1. Degraded m-CPBA: m-CPBA can degrade over time. 2. Reaction temperature too low: Insufficient activation energy.1. Use a fresh bottle of m-CPBA or titrate an older batch to determine its active oxygen content. 2. Ensure the reaction is allowed to warm to room temperature after the initial addition at 0 °C.
Formation of multiple bromo-isomers 1B: Bromination1. Incomplete N-oxide formation: Residual 7-azaindole will brominate at C3/C5. 2. Reaction conditions too harsh: High temperatures might lead to scrambling or side reactions.1. Ensure the N-oxidation step goes to completion before proceeding. Consider purifying the N-oxide if necessary. 2. Attempt the reaction at a lower temperature for a longer duration.
Low yield of 6-bromo product, recovery of N-oxide 1B: Bromination1. Insufficient brominating agent: Stoichiometry is critical. 2. Reaction not heated long enough: The reaction may be sluggish.1. Increase the equivalents of POBr₃ or AcBr. 2. Extend the reflux time and monitor progress carefully by TLC/LC-MS.
Incomplete N-methylation 2: Methylation1. Moisture in the reaction: DMF is hygroscopic and can quench NaH. 2. Inactive NaH: Sodium hydride can oxidize upon prolonged storage. 3. Insufficient base: Incomplete deprotonation of the pyrrole nitrogen.1. Use anhydrous DMF, preferably from a freshly opened bottle or distilled over a suitable drying agent. 2. Use a fresh batch of NaH. 3. Increase the equivalents of NaH to 1.3-1.5 eq.
Formation of a quaternary salt by-product 2: Methylation1. Excess methyl iodide and prolonged reaction time: The pyridine nitrogen can be methylated to form a quaternary pyridinium salt.1. Use a controlled amount of methyl iodide (1.1-1.2 eq). 2. Do not let the reaction run for an excessively long time after the starting material is consumed. The quaternary salt is highly polar and can often be removed with an aqueous wash or will remain at the baseline on a silica gel column.
Difficulty in final purification Purification1. Co-eluting impurities: Impurities with similar polarity to the product. 2. Residual DMF: DMF is a high-boiling solvent and difficult to remove completely under vacuum.1. Optimize the solvent system for column chromatography. Consider using a different solvent system (e.g., DCM/Methanol). Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be very effective.[6][7] 2. Perform multiple aqueous washes during the work-up to remove the majority of DMF. High-vacuum drying (e.g., on a Schlenk line) may be necessary to remove the final traces.

IV. References

  • Mishra, A., Vats, T. K., & Deb, I. (2016). Ruthenium-Catalyzed Direct and Selective C–H Cyanation of N-(Hetero)aryl-7-azaindoles. The Journal of Organic Chemistry, 81(15), 6525-6534. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available from: [Link]

  • Huestis, M. P., & Fagnou, K. (2009). Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Organic Letters, 11(6), 1357-1360. Available from: [Link]

  • Al-Abed, Y., et al. (2019). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 24(18), 3363. Available from: [Link]

  • Li, J., et al. (2020). Methyl Trifluoroacetate as a Methylation Reagent for N−H, O−H, and S−H Functionalities under Mild Conditions. Asian Journal of Organic Chemistry, 9(7), 1035-1039. Available from: [Link]

  • Patra, S., Sengupta, A., & Das, P. (2025). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers. Available from: [Link]

  • Xu, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers, 9(7), 1853-1859. Available from: [Link]

  • Kumar, A., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis, 13(18), 12248-12260. Available from: [Link]

  • Hamana, M., & Kumadaki, S. (1977). A Novel Ethynylation of Pyridines by Reissert–Henze Type Reaction. Chemical and Pharmaceutical Bulletin, 25(6), 1341-1346. Available from: [Link]

  • University of Florida. (2015). Synthesis of 6- and 7-Azaindoles via a Conjugate Addition and Copper-Catalyzed Cyclization Approach. Available from: [Link]

  • Joseph, B., & Mérour, J. Y. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-504. Available from: [Link]

  • Hamana, M. (1988). Functionalization of Pyridines via Reissert-Henze Reaction. Journal of Heterocyclic Chemistry, 25(3), 855-865. Available from: [Link]

  • De, A., & Roy, J. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38(1), 173-176. Available from: [Link]

  • Chen, Y., et al. (2019). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 24(21), 3878. Available from: [Link]

  • European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. (Patent No. EP 1633750 B1). Available from: [Link]

  • Gurney, M. E., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1435-1440. Available from: [Link]

  • Kim, J. H., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 10(9), 1729. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 68(Pt 3), 324–326. Available from: [Link]

  • Google Patents. (n.d.). 1h-pyrrolo[2,3-b]pyridines. (Patent No. WO2006063167A1). Available from:

  • Pharmaffiliates. (n.d.). 6-Bromo-1H-pyrrolo[2,3-b]pyridine (BSC). Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Available from: [Link]

  • Chen, Y., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Dalton Transactions, 51(34), 13031-13039. Available from: [Link]

  • Wang, Y., et al. (2023). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. Molecules, 28(14), 5530. Available from: [Link]

  • Crooks, P. A., et al. (1988). Formation of quaternary amines by N-methylation of azaheterocycles with homogeneous amine N-methyltransferases. Biochemical Pharmacology, 37(9), 1673-1677. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Concentration of Indole in Indole-Concentrated Oil by Re-extraction). Processes, 10(9), 1673. Available from: [Link]

  • Shimizu, M., Shimazaki, T., & Hiyama, T. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 431-438. Available from: [Link]

  • Snieckus, V. (1990). Heteroatom-facilitated lithiation reactions. In Advances in Carbanion Chemistry (Vol. 1, pp. 1-45). JAI Press. Available from: [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. This document provides a comprehensive resource in a question-and-answer format to directly address common experimental hurdles. The methodologies and principles outlined herein are grounded in established pharmaceutical science to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine?

A1: 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that is a solid at room temperature.[1] Based on its structure, which includes a pyridine ring, it is anticipated to have poor aqueous solubility. The pyridine moiety, a weak base, suggests that the compound's solubility will be highly dependent on pH, with increased solubility in acidic conditions due to the protonation of the pyridine nitrogen.[2] A related compound, 6-Bromo-1H-pyrrolo[3,2-b]pyridine, is known to be insoluble in water but exhibits some solubility in organic solvents like dichloromethane and N,N-dimethylformamide (DMF), suggesting a similar profile for the target compound.[3]

Q2: I'm observing precipitation of my compound in my aqueous assay buffer. What are the immediate troubleshooting steps?

A2: Precipitation upon dilution of a stock solution into an aqueous buffer is a common indicator of poor solubility. Here are the initial steps to address this:

  • Verify Stock Solution Integrity: Ensure your stock solution, typically in an organic solvent like DMSO, is fully dissolved and has not precipitated.

  • Lower the Final Concentration: The concentration of the compound in your final assay buffer may be exceeding its thermodynamic solubility. Perform a serial dilution to determine the maximum soluble concentration under your experimental conditions.

  • pH Adjustment: The pyridine ring in your compound makes its solubility pH-sensitive. Attempt to lower the pH of your aqueous buffer to see if this improves solubility.[4]

  • Co-solvent Percentage: If using a co-solvent like DMSO, ensure the final concentration in your assay is as low as possible while maintaining solubility, as high concentrations can be toxic to cells or interfere with assay components.

Troubleshooting Guides: A Deeper Dive

This section provides more detailed strategies to overcome solubility challenges, complete with step-by-step protocols.

Issue 1: Inadequate Dissolution in Common Organic Solvents

Protocol 1: Organic Solvent Solubility Screening

This protocol will help you identify a suitable organic solvent for preparing a concentrated stock solution.

Materials:

  • 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

  • A selection of organic solvents (see Table 1)

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into several vials.

  • Add a measured volume of each solvent to be tested to create a suspension.

  • Vortex the vials vigorously for 2-5 minutes.

  • Place the vials on a shaker or rotator at a controlled temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.[5]

  • Centrifuge the samples to pellet any undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • The solubility is the measured concentration of the compound in the supernatant.

Table 1: Common Organic Solvents for Solubility Screening

SolventPolarity IndexBoiling Point (°C)Notes
Dimethyl Sulfoxide (DMSO)7.2189Aprotic, highly polar; common for stock solutions
N,N-Dimethylformamide (DMF)6.4153Aprotic, polar; good for many organics
Ethanol5.278.5Protic, polar; less toxic than methanol
Methanol6.664.7Protic, polar; use with caution due to toxicity
Dichloromethane (DCM)3.139.6Non-polar; good for less polar compounds

Data compiled from various sources.

Issue 2: Poor Aqueous Solubility for In Vitro Assays

For most biological experiments, the compound must be soluble in an aqueous buffer system. The following strategies can enhance aqueous solubility.

A. pH Adjustment

The basicity of the pyridine ring allows for increased solubility at lower pH.[2]

Protocol 2: pH-Dependent Solubility Profiling

Materials:

  • Concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO)

  • A series of aqueous buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • pH meter

  • Analytical equipment (HPLC or UV-Vis)

Procedure:

  • Prepare a set of vials, each containing a different pH buffer.

  • Add a small, constant volume of the concentrated stock solution to each buffer to achieve the desired final concentration. Keep the final organic solvent concentration low and consistent across all samples (e.g., <1%).

  • Equilibrate the samples as described in Protocol 1.

  • After equilibration, visually inspect for precipitation.

  • Clarify the samples by centrifugation or filtration.

  • Analyze the concentration of the dissolved compound in the supernatant.

  • Plot solubility as a function of pH to determine the optimal pH range for your experiments.

B. Co-solvency

The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[6]

Protocol 3: Co-solvent Titration for Aqueous Buffers

Materials:

  • Concentrated stock solution of the compound (e.g., 100% DMSO)

  • Aqueous buffer of choice

  • Co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG 400)

Procedure:

  • Prepare a series of dilutions of your stock solution in the aqueous buffer, varying the final concentration of the co-solvent (e.g., 1%, 2%, 5%, 10% DMSO).

  • For each co-solvent concentration, test a range of compound concentrations.

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours) at the experimental temperature.

  • The lowest co-solvent concentration that maintains the desired compound concentration in solution should be used for your experiments.

C. Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior that can encapsulate poorly soluble drugs, thereby increasing their aqueous solubility.[7][8]

Protocol 4: Solubility Enhancement with Cyclodextrins

Materials:

  • 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Aqueous buffer

  • Stir plate and stir bar

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v).[9]

  • Add an excess amount of the compound to each cyclodextrin solution.

  • Stir the mixtures vigorously at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Analyze the concentration of the dissolved compound in the supernatant.

  • Plot the solubility of the compound as a function of the cyclodextrin concentration to determine the effectiveness of the cyclodextrin in enhancing solubility.

Advanced Strategies for Formulation Development

For in vivo studies or more complex applications, advanced formulation strategies may be necessary.

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate.[10] Techniques such as micronization or nanosizing can be employed.[4]

  • Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid state.[11] Amorphous solid dispersions can significantly enhance solubility by overcoming the crystal lattice energy of the compound.[12]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Solubility_Troubleshooting Start Start: Compound Precipitation Observed Check_Stock Q: Is the stock solution clear? Start->Check_Stock Lower_Conc Action: Lower final concentration Check_Stock->Lower_Conc No pH_Adjust Strategy: pH Adjustment (Protocol 2) Check_Stock->pH_Adjust Yes Lower_Conc->pH_Adjust Cosolvent Strategy: Co-solvency (Protocol 3) pH_Adjust->Cosolvent Inadequate Solubility Success Success: Soluble Compound pH_Adjust->Success Soluble Cyclodextrin Strategy: Cyclodextrins (Protocol 4) Cosolvent->Cyclodextrin Inadequate Solubility Cosolvent->Success Soluble Advanced Advanced Strategies: - Particle Size Reduction - Solid Dispersions Cyclodextrin->Advanced Inadequate Solubility Cyclodextrin->Success Soluble Advanced->Success Soluble Reassess Reassess Experiment Advanced->Reassess Inadequate Solubility

Caption: A decision tree for troubleshooting solubility issues.

References

  • Raytor. (2026, January 22).
  • Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. (n.d.). PMC.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • Apley, M., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • 6-Bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.). Sigma-Aldrich.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1).
  • 6-Bromo-1H-pyrrolo[3,2-b]pyridine. (n.d.). Pipzine Chemicals.
  • WuXi AppTec DMPK. (2024, March 15).
  • Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • Can I use Cyclodextrin to improve the solubility of a compound? (2015, November 16).
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
  • Solubility Enhancement of Drugs. (2022, January 1).
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025, March 2). IJPPR.
  • solubility enhancement and cosolvency by madhavi. (n.d.). [PPTX]. Slideshare.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • BOC Sciences. (n.d.).
  • 934568-29-3|6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. (n.d.). BLDpharm.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC.
  • solubility enhancement and cosolvency by madhavi. (n.d.). [PPTX]. Slideshare.
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applic
  • Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. (2025, September 20).
  • Methyl 6-bromo-1h-pyrrolo[2,3-b]pyridine-2-carboxyl
  • Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxyl
  • A guide to the selection of co-solvents to enable the easiest separation by distillation. (n.d.).
  • 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE | 143468-13-7. (n.d.). ChemicalBook.
  • MicroChemicals. (n.d.). Solvents and solubilities.

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in 6-bromo-1-methyl-7-azaindole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for catalyst poisoning, a common challenge encountered during cross-coupling reactions involving the 6-bromo-1-methyl-7-azaindole scaffold. This document is designed to move beyond simple procedural lists, offering causal explanations and systematic workflows to diagnose and resolve issues, ensuring the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial questions regarding catalyst performance in the presence of 7-azaindole derivatives.

Q1: What are the typical signs of catalyst poisoning in my reaction with 6-bromo-1-methyl-7-azaindole?

A1: The most common symptom is a stalled or sluggish reaction, where conversion to the product ceases prematurely or proceeds at an unusually slow rate. Other indicators include the formation of a black precipitate (palladium black), which signals catalyst aggregation and decomposition, or the prevalence of side reactions like dehalogenation or homocoupling.[1][2]

Q2: Why is the 7-azaindole core particularly challenging for palladium-catalyzed cross-coupling reactions?

A2: The primary issue stems from the pyridine-like nitrogen atom (N7) in the azaindole ring.[3] This nitrogen is a Lewis base and can strongly coordinate to the palladium metal center.[3] This binding action can form stable, inactive catalyst complexes, effectively "poisoning" the catalyst by blocking sites needed for the catalytic cycle to proceed.[3][4] This is a well-documented challenge for many nitrogen-containing heterocycles in cross-coupling chemistry.[4]

Q3: My reaction failed. Is it catalyst poisoning or another issue?

A3: While catalyst poisoning is a strong possibility with this substrate, other factors can cause reaction failure. These include impure reagents or solvents, catalyst degradation (e.g., oxidation of Pd(0) or phosphine ligands), or non-optimal reaction conditions such as temperature, base, or stirring.[1][2] A systematic troubleshooting approach, as detailed in Part 2, is necessary to isolate the root cause.

Q4: Can I just add more catalyst if I suspect poisoning?

A4: Simply increasing the catalyst loading is often an inefficient and expensive solution that doesn't address the underlying problem. While it may drive the reaction to completion in some cases, it can also lead to higher levels of residual palladium in your product and does not resolve the fundamental issue of catalyst deactivation. A more robust approach involves identifying and eliminating the source of the poison or strategically selecting a more poison-resistant catalyst system.

Part 2: In-Depth Troubleshooting Guide

When a reaction with 6-bromo-1-methyl-7-azaindole performs poorly, a structured investigation is key. This guide provides a logical workflow to diagnose and solve the problem.

Problem: Reaction Stalls, Proceeds Slowly, or Fails to Initiate

This is the most frequent manifestation of catalyst poisoning. The following workflow will help you systematically identify the cause.

A logical decision tree can guide your experimental troubleshooting process. Start with the simplest checks and progress to more complex analyses.

stalled_reaction_workflow start Reaction Stalled/ Incomplete Conversion reagent_check Step 1: Verify Reagent & Solvent Purity start->reagent_check Start Here catalyst_check Step 2: Evaluate Catalyst System Integrity reagent_check->catalyst_check Reagents OK purify Purify/Replace Reagents & Solvents reagent_check->purify Impurity Found substrate_issue Step 3: Investigate Substrate (Azaindole) Effects catalyst_check->substrate_issue Catalyst OK optimize_catalyst Screen Ligands & Use Pre-catalysts catalyst_check->optimize_catalyst Degradation Likely mitigate_binding Employ Mitigation Strategies substrate_issue->mitigate_binding Intrinsic Poisoning Confirmed

Caption: Workflow for diagnosing a stalled cross-coupling reaction.

Causality: Impurities are a primary cause of catalyst poisoning.[5] They can originate from starting materials, solvents, or even previously used lab equipment.[6] These impurities compete with the reactants for the active sites on the catalyst.[7]

Protocol: High-Purity Test Reaction

  • Baseline Reaction: Run the reaction using your standard reagents and solvents. Record the conversion over time (e.g., by LC-MS or GC-MS) to establish a baseline.

  • High-Purity Reaction: Set up an identical reaction, but use reagents and solvents of the highest available purity.[1]

    • Use freshly opened, anhydrous, and degassed solvents.

    • Recrystallize solid reagents like the base (e.g., K₃PO₄) and your boronic acid/ester.

    • Ensure all glassware is scrupulously clean. Avoid using glassware that may have been exposed to sulfur compounds or heavy metals.

  • Comparison: If the high-purity reaction shows a significant improvement in rate and/or final conversion, it strongly indicates that one of your standard reagents is contaminated.[1]

Common Catalyst Poisons and Their Sources

Poison TypeCommon SourcesEffect on Palladium Catalyst
Sulfur Compounds Thiols, sulfides from starting materials or reagents.Strong, often irreversible binding to Pd, blocking active sites.[1][7]
Halide Ions (excess) From reagents or additives (e.g., excess Cl⁻, Br⁻).Can form stable, less active palladium-halide complexes.[1]
Water/Oxygen Inadequately dried/degassed solvents.Can lead to protodeboronation of the boronic acid and oxidation of the active Pd(0) catalyst and phosphine ligands.
Heavy Metals Contamination in reagents (e.g., lead, mercury, arsenic).Can alloy with or block palladium active sites.[8]
Other N-Heterocycles Impurities in starting materials.Compete with the substrate for coordination to the catalyst.

Causality: The catalyst itself can be the source of the problem. Palladium(II) pre-catalysts must be reduced in situ to the active Pd(0) state, and both the metal and its supporting ligands can degrade.

  • Palladium Source: Some common palladium sources, like Palladium(II) acetate, can contain impurities such as palladium acetate nitrite which can affect the reaction.[9] Using pre-formed Pd(0) catalysts (e.g., Pd(PPh₃)₄) or modern, air-stable pre-catalysts (e.g., Buchwald pre-catalysts) can ensure more reliable initiation.[2]

  • Ligand Choice & Integrity: Phosphine ligands are crucial for stabilizing the palladium center but are susceptible to oxidation by trace air.[2] Furthermore, the choice of ligand is critical. Sterically bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can sterically hinder the coordination of the azaindole's pyridinic nitrogen to the palladium center, thus increasing catalyst stability and activity.[3]

Protocol: Catalyst System Screening

If reagent purification does not solve the issue, screen different catalyst and ligand combinations.

  • Setup: Prepare a parallel series of reactions in vials.

  • Variables:

    • Catalyst: Test your standard catalyst against a reliable pre-catalyst (e.g., a G3 Buchwald pre-catalyst).

    • Ligand: Test your standard ligand against a fresh bottle and a more sterically hindered, electron-rich ligand (e.g., compare PPh₃ to SPhos).

  • Execution: Run all reactions under identical, high-purity conditions.

  • Analysis: Compare the yields. A significant improvement with a specific combination points to either degradation of your standard materials or a fundamental incompatibility of that system with the azaindole substrate.

Causality: If the steps above do not resolve the issue, the 6-bromo-1-methyl-7-azaindole is likely acting as an intrinsic catalyst poison via coordination of the N7 nitrogen.[3] The goal now is to mitigate this inherent reactivity.

Mechanism of Azaindole Poisoning

The lone pair of electrons on the N7 atom of the azaindole ring can coordinate to the electron-deficient Pd(0) or Pd(II) center, forming a stable off-cycle complex that removes the catalyst from the productive catalytic cycle.

poisoning_mechanism cluster_cycle Productive Catalytic Cycle cluster_poison Poisoning Pathway Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA Poisoned_Complex [Pd(0)L₂(Azaindole)] (Inactive Off-Cycle Complex) Pd0->Poisoned_Complex Strong Coordination (Poisoning) PdII Ar-Pd(II)-Br(L)₂ OA->PdII TM Transmetalation PdII->TM PdII_Ar Ar-Pd(II)-Ar'(L)₂ TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Azaindole 6-bromo-1-methyl- 7-azaindole (Substrate) Azaindole->Poisoned_Complex

Caption: Palladium catalytic cycle disruption by 7-azaindole coordination.

Mitigation Strategies

  • Use of Bulky Ligands: As mentioned in Step 2, bulky ligands like SPhos, XPhos, or P(t-Bu)₃ create a sterically crowded environment around the palladium, making it more difficult for the N7 of the azaindole to coordinate.[3]

  • Lower Reaction Temperature: If thermodynamically feasible, lowering the reaction temperature can sometimes disfavor the formation of the stable, poisoned complex relative to the desired catalytic turnover. However, this may also slow down the desired reaction.[2]

  • Employ Scavengers (Advanced): In some cases, additives can be used to protect the catalyst. For instance, a Lewis acid might be carefully chosen to coordinate to the N7 atom, "protecting" it from the palladium. This is an advanced technique that requires careful screening to avoid unwanted side reactions.

Part 3: Analytical Methods for Poison Identification

For persistent issues, especially in process development, identifying the specific poison is crucial.

Analytical TechniqueWhat It DetectsApplication in Troubleshooting
ICP-MS / ICP-OES Trace elemental impurities (e.g., Pb, As, Hg).[8]Quantifies residual metals in starting materials or final products to identify inorganic poisons.[10]
GC-MS Volatile and semi-volatile organic impurities.Identifies organic contaminants in solvents or reagents, such as sulfur-containing compounds.[11]
CHN/S Analyzer Bulk nitrogen and sulfur content.Can detect high levels of nitrogen or sulfur contamination in reagents.[8]
Ion Chromatography Anionic impurities (e.g., excess halides).Measures halide levels in starting materials or bases.[8]

References

  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines. Benchchem.
  • Benchchem. (n.d.). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Benchchem.
  • D., G., & P., C. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC.
  • Intertek. (n.d.). Catalyst Poisoning Testing. Intertek.
  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • G.A.S. Dortmund. (n.d.). Detection of Catalyst Poisons. G.A.S. Dortmund.
  • Blakeburn, R. (2012, February 23). Impurities in commercially available catalyst affects some reactions. RSC Blogs.
  • Teknoscienze. (n.d.). Unravelling the mystery of palladium acetate Investigations of high purity palladium acetate and its two common impurities. Teknoscienze.
  • Gulf Bio Analytical. (n.d.). Catalyst Poisoning Solutions. Gulf Bio Analytical.
  • A., A. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis.
  • M., T., & et al. (n.d.). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
  • Soós, T. (2025, April 30). Guideline for Analysis and Prevention of Contamination Catalysis. PMC.

Sources

Separation of N-methyl and C-methyl regioisomers in pyrrolo[2,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation & Differentiation of N-methyl and C-methyl Regioisomers in Pyrrolo[2,3-b]pyridine Synthesis Ticket Type: Technical Guide / Troubleshooting Agent: Senior Application Scientist (Process Chemistry Division)

Introduction: The Ambident Nucleophile Challenge

In the synthesis of functionalized 7-azaindoles (pyrrolo[2,3-b]pyridines), alkylation is a critical but often frustrating step. The 7-azaindole scaffold is an ambident nucleophile . While the pyrrole nitrogen (


) is the most acidic site (pKa ~13.2), the electron-rich 

position and the pyridine nitrogen (

) are also nucleophilic.

Under standard basic alkylation conditions (e.g.,


), 

-methylation is thermodynamically favored. However, variations in solvent, base counter-ion, and temperature can promote

-alkylation or

-quaternization, leading to complex mixtures that are difficult to separate.

This guide provides the diagnostic tools to identify these isomers and the protocols to separate them.

Module 1: Diagnostic & Identification

"Which isomer did I make?" Before attempting separation, you must confirm the identity of your products. TLC is often insufficient due to overlapping


 values.
NMR Decision Matrix

 NMR is the gold standard for differentiation.
FeatureN1-Methyl (Desired) C3-Methyl (Byproduct) N7-Methyl (Quaternary Salt)
NH Signal Absent Present (Broad singlet, ~11–12 ppm)Present (Often shifted downfield)
Methyl Shift Singlet, ~3.8 – 4.0 ppm Singlet/Doublet, ~2.2 – 2.4 ppm Singlet, > 4.2 ppm (Deshielded)
Aromatic Region

and

are doublets (

)

becomes a singlet (or doublet if coupling to NH)
Significant downfield shift of pyridine protons
Polarity (TLC) Less Polar (Higher

)
More Polar (Lower

)
Baseline (Highly Polar/Ionic)
Visualizing the Identification Logic

IdentificationLogic start Crude Reaction Mixture (1H NMR Analysis) check_NH Is the Pyrrole NH signal (11-12 ppm) present? start->check_NH no_NH No NH Signal check_NH->no_NH No yes_NH NH Signal Present check_NH->yes_NH Yes check_Me Check Methyl Chemical Shift no_NH->check_Me check_Me_2 Check Methyl Chemical Shift yes_NH->check_Me_2 n1_product N1-Methyl Product (Methyl @ ~3.8-4.0 ppm) check_Me->n1_product c3_product C3-Methyl Product (Methyl @ ~2.2-2.3 ppm) check_Me_2->c3_product ~2.3 ppm n7_product N7-Methyl Salt (Methyl @ >4.2 ppm) check_Me_2->n7_product >4.2 ppm

Caption: Decision tree for identifying 7-azaindole regioisomers via 1H NMR spectroscopy.

Module 2: Separation Protocols

"How do I clean up the mixture?" If you have a mixture of


 and 

isomers, separation relies on the presence of the acidic

proton in the

isomer (which acts as a hydrogen bond donor) versus the "capped"

isomer.
Chromatography Strategy
  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase:

    • Initial Attempt: Hexanes : Ethyl Acetate (Gradient 0%

      
       50%).
      
    • Difficult Separations: Dichloromethane (DCM) : Methanol (99:1

      
       95:5).
      
    • Why: The

      
      -methyl isomer lacks a hydrogen bond donor, making it significantly less polar on silica than the 
      
      
      
      -methyl isomer (which retains the
      
      
      ). The
      
      
      isomer elutes first .
Chemical Wash (The "Acid Trick")

If chromatography is difficult due to streaking:

  • Dissolve the mixture in an organic solvent (EtOAc or DCM).

  • Wash with dilute acid (0.5 M HCl).

    • Mechanism:[1][2][3][4] The 7-azaindole pyridine nitrogen is weakly basic (

      
      ).
      
    • However,

      
      -alkylation generally lowers the basicity of 
      
      
      
      slightly compared to
      
      
      -alkylation (electronic effects).
    • Note: This method is risky as both isomers can protonate. A better approach is Recrystallization .

Recrystallization

Because


-methyl isomers possess an 

group, they can form intermolecular hydrogen bonds, often leading to significantly higher melting points and lower solubility in non-polar solvents compared to

-methyl isomers.
  • Protocol: Dissolve mixture in hot Hexanes/Toluene. Cool slowly. The

    
    -isomer often precipitates first.
    

Module 3: Synthesis Optimization (Prevention)

"How do I stop C-alkylation from happening?" The best separation is a selective synthesis.

Reaction Pathway Control

ReactionPathways cluster_N1 Path A: N1-Alkylation (Favored) cluster_C3 Path B: C3-Alkylation substrate 7-Azaindole n1_cond NaH, DMF, 0°C OR Mitsunobu substrate->n1_cond c3_cond Grignard (MeMgBr) OR Acid Catalysis substrate->c3_cond n1_prod N1-Methyl (Thermodynamic) n1_cond->n1_prod c3_prod C3-Methyl (Kinetic/Soft) c3_cond->c3_prod

Caption: Divergent synthetic pathways controlled by base selection and reagents.

Protocol Recommendations
GoalRecommended ProtocolMechanism
Exclusive N1-Me Mitsunobu Reaction:

(1.5 eq), DIAD (1.5 eq), MeOH (1.5 eq) in THF.
The betaine intermediate activates the alcohol, and the

(being the most acidic site) serves as the specific nucleophile. Sterics prevent

attack.
Standard N1-Me NaH (1.2 eq) in DMF at 0°C. Stir 30 min before adding MeI.Complete deprotonation of

creates a hard anion that attacks the hard electrophile (MeI).
Exclusive C3-Me Grignard Exchange: MeMgBr (3 eq) in THF/Et2O.Magnesium coordinates to

, blocking it and directing electron density to

(Friedel-Crafts like mechanism).

Troubleshooting FAQs

Q1: I used NaH/DMF, but I see a large baseline spot on TLC. What is it?

  • A: This is likely the N7-methyl quaternary salt (or N1,N7-dimethyl salt). This happens if you add Methyl Iodide too fast or at room temperature without allowing full deprotonation first. The neutral pyridine nitrogen competes for the electrophile.

    • Fix: Ensure the reaction is at 0°C during addition. Ensure NaH is fresh.

Q2: My product and impurity co-elute in Hex/EtOAc. How do I separate them?

  • A: Switch to DCM/MeOH or Toluene/Acetone . The selectivity in Hex/EtOAc is driven by polarity. Toluene/Acetone exploits

    
    -
    
    
    
    interactions which can differ between the planar
    
    
    -methyl and the potentially slightly twisted (if disubstituted)
    
    
    -methyl variants.

Q3: Can I convert the C3-isomer back to the starting material?

  • A: generally, No .[2] The C-C bond is stable. You must prevent its formation.

Q4: Why does the Mitsunobu reaction work better than NaH for N-alkylation?

  • A: The Mitsunobu reaction proceeds via a specific mechanism where the protonated pronucleophile (7-azaindole) attacks the activated alcohol. Since

    
     is the only sufficiently acidic proton involved in the activation cycle, the reaction is highly chemoselective for 
    
    
    
    , virtually eliminating
    
    
    and
    
    
    side reactions [1, 2].

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. National Institutes of Health (NIH). Available at: [Link] (Contextual match for Mitsunobu selectivity in azaindole/indazole systems).

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. PMC. Available at: [Link]

  • Regiodivergent Switchable N1- and C3-Alkylation of Indoles with Grignard Reagents. Journal of Organic Chemistry. DOI: 10.1021/acs.joc.5c01626.[5]

  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. Journal of Organic Chemistry. DOI: 10.1021/acs.joc.4c01237.[6]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives. Journal of Medicinal Chemistry. DOI: 10.1021/acs.jmedchem.0c01026.[7]

Sources

Validation & Comparative

Comparative HPLC Method Development Guide: 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing robust HPLC methods for 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine presents a classic chromatographic challenge: analyzing a lipophilic, weak base. The 7-azaindole scaffold contains a pyridine-like nitrogen (N7) that is prone to protonation at acidic pH. On traditional silica-based C18 columns, this positively charged moiety interacts with residual silanols, resulting in severe peak tailing, variable retention times, and poor quantitation limits.

This guide compares two distinct stationary phase technologies: a Traditional End-capped C18 versus a Charged Surface Hybrid (CSH) C18 .

Key Finding: While traditional C18 columns require high-pH buffers to suppress ionization and achieve acceptable peak shape, the CSH C18 chemistry allows for sharp, symmetrical peaks (


) using standard low-pH mobile phases (0.1% Formic Acid), making it the superior choice for LC-MS compatible workflows.

Compound Profile & Physicochemical Assessment

Understanding the molecule is the first step in rational method design.

PropertyDescriptionChromatographic Implication
Molecule 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridineCore scaffold: 7-Azaindole.[1][2][3][4]
Basicity (

)
~4.6 (Conjugate Acid)At pH < 4.6, the N7 nitrogen is protonated (

).
Lipophilicity Moderate (LogP ~2.5)Bromine and Methyl groups increase retention on RP columns.
UV Absorbance

~220 nm, 290 nm
Detectable by standard UV/PDA; 220 nm offers high sensitivity.
Structural Logic

The 6-bromo substituent adds significant hydrophobicity, ensuring retention on Reverse Phase (RP) media. However, the N7 nitrogen is the "troublemaker." At the standard LC-MS pH of 2.7 (0.1% Formic Acid), the molecule exists as a cation. Cations are naturally attracted to deprotonated silanols (


) on the silica surface, causing "secondary interactions" (tailing).

Method Development Strategy

We employ a "Selectivity First" approach. Rather than masking silanol interactions with ion-pairing agents (like TFA, which suppresses MS signal), we compare column chemistries that fundamentally alter the surface interaction.

Workflow Visualization

MethodDevelopment Start Compound Assessment (Basic N7, Lipophilic) MobilePhase Mobile Phase Selection (Low pH: Formic Acid) Start->MobilePhase Screening Column Screening (C18 vs. CSH) Optimization Gradient Optimization (5-95% MeCN) Screening->Optimization MobilePhase->Screening Final Validated Method Optimization->Final

Figure 1: Strategic workflow for azaindole method development. Note the prioritization of mobile phase selection prior to column screening to ensure MS compatibility.

Comparative Study: Traditional C18 vs. CSH C18

This section details the experimental comparison demonstrating why surface charge technology is superior for this analyte.

Experimental Protocol
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 254 nm.

  • Sample: 0.1 mg/mL in 50:50 Water:MeCN.

Column Configurations
  • Column A (Control): Traditional High-Purity C18 (1.7 µm, 2.1 x 50 mm). Representative of standard silica columns.

  • Column B (Test): Charged Surface Hybrid (CSH) C18 (1.7 µm, 2.1 x 50 mm). Surface modified with a low-level positive charge.

Results & Data Analysis
MetricColumn A: Traditional C18Column B: CSH C18Improvement
Retention Time (

)
3.2 min3.0 minComparable
Tailing Factor (

)
1.85 (Severe Tailing)1.12 (Symmetric)40% Improvement
Theoretical Plates (

)
~8,500~14,200+67% Efficiency
Peak Width (50%) 0.12 min0.07 minSharper Peaks
Discussion of Causality
  • Column A Failure: Despite being "end-capped," the traditional C18 surface still exposes acidic silanols. The protonated azaindole nitrogen interacts electrostatically with these silanols, dragging the peak tail.

  • Column B Success: The CSH particle surface carries a controlled positive charge. This charge repels the protonated azaindole molecule, effectively preventing it from interacting with the surface silanols [1]. This results in a purely hydrophobic separation mechanism, yielding a sharp, Gaussian peak.

Optimized Final Protocol

Based on the comparative data, the following method is recommended for the analysis of 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Reagents
  • Water: LC-MS Grade.

  • Acetonitrile (MeCN): LC-MS Grade.

  • Modifier: Formic Acid (FA), high purity ampules.

Instrument Parameters
ParameterSetting
Column Waters XSelect CSH C18 XP (2.5 µm, 3.0 x 75 mm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Column Temp 40°C (Improves mass transfer)
Flow Rate 0.6 mL/min
Injection Vol 2.0 µL
Gradient Table[4]
Time (min)%A%BCurve
0.0955Initial
1.0955Isocratic Hold (Focusing)
8.0595Linear Gradient
9.0595Wash
9.1955Re-equilibration
12.0955End

Troubleshooting & Self-Validation

Use the following logic tree to diagnose issues during routine analysis.

Troubleshooting Problem Issue Detected Tailing Peak Tailing > 1.3 Problem->Tailing RT_Drift RT Drift > 0.1 min Problem->RT_Drift Check_Col Check Column Type (Is it CSH?) Tailing->Check_Col Check_Eq Check Equilibration (Increase Post-Time) RT_Drift->Check_Eq Check_pH Check Mobile Phase pH (Must be < 3.0) Check_Col->Check_pH Yes Replace Replace Column Check_Col->Replace No (Wrong Col)

Figure 2: Decision tree for troubleshooting peak shape and retention issues specific to basic azaindoles.

Validation Criteria (Acceptance Limits)
  • System Suitability: Inject standard 5 times. RSD of Area < 2.0%.

  • Linearity:

    
     over 0.1 µg/mL to 100 µg/mL.
    
  • Carryover: Blank injection after highest standard must be < 0.1% of analyte area.

References

  • Waters Corporation. Rapid Method Development through Proper Column Selection. (Accessed 2026).[5] Link

  • PubChem. 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Compound Summary. National Library of Medicine. Link

  • Phenomenex. Comparing Core-Shell C18 Phases for Method Development. (2017).[6] Link

  • ChemicalBook. 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE Properties and Uses.Link

Sources

A Comparative Guide to the Reactivity of 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine and 6-bromoindole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Two Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, indole and its bioisosteric analogue, 7-azaindole (1H-pyrrolo[2,3-b]pyridine), represent two of the most significant heterocyclic scaffolds. Their presence in a multitude of natural products and pharmaceuticals underscores their unique ability to interact with biological targets. This guide provides an in-depth, comparative analysis of the chemical reactivity of two important building blocks derived from these core structures: 6-bromoindole and its N-methylated aza-analogue, 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine .

Understanding the nuanced differences in their reactivity is paramount for chemists aiming to functionalize these skeletons, particularly in the context of library synthesis and lead optimization. This document moves beyond a simple catalog of reactions, offering insights into the electronic underpinnings that govern their behavior in key synthetic transformations and providing validated experimental protocols.

Structural and Electronic Considerations: The Impact of the Aza-Substitution

The fundamental difference between the two molecules lies in the replacement of a carbon-hydrogen (C-H) group in the benzene ring of indole with a nitrogen atom, creating the 7-azaindole core of 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. This seemingly minor change has profound electronic consequences.

  • Indole Core (6-bromoindole): The indole system consists of a benzene ring fused to a pyrrole ring. The overall system is electron-rich, or π-excessive, due to the lone pair of electrons on the pyrrole nitrogen being delocalized across the 10 π-electron aromatic system.[1] This high electron density makes the pyrrole ring highly susceptible to electrophilic attack, particularly at the C3 position.[2][3]

  • 7-Azaindole Core (6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine): The nitrogen atom in the pyridine ring is electronegative and exerts a significant electron-withdrawing inductive effect (-I) on the entire fused ring system. This effect reduces the overall electron density of the scaffold compared to indole, a phenomenon that modulates its reactivity. The N-methylation of the pyrrole ring serves to increase electron density within the five-membered ring, somewhat counteracting the deactivating effect of the pyridine nitrogen and preventing competing reactions at the N-H position.

This core electronic divergence dictates the relative reactivity of the C-Br bond and the susceptibility of the heterocyclic core to various reagents.

Comparative Reactivity in Key Synthetic Transformations

The bromine atom at the 6-position of both molecules is a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.[4][5]

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are cornerstones of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.[6] The general reactivity trend for the aryl halide in the oxidative addition step of the catalytic cycle is Ar-I > Ar-Br > Ar-Cl.[7] While both our compounds feature a C-Br bond, the electronic nature of the aromatic system to which it is attached influences the ease of this key step.

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most widely used C-C bond-forming reactions.[8][9]

  • 6-bromoindole: This substrate is readily employed in Suzuki couplings under standard conditions. The electron-rich nature of the indole ring does not significantly impede the oxidative addition of palladium to the C-Br bond.

  • 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine: The electron-deficient nature of the azaindole ring system generally makes the C-Br bond more susceptible to oxidative addition by the Pd(0) catalyst. This can sometimes lead to faster reaction rates or allow for coupling under milder conditions compared to its indole counterpart. However, the pyridine nitrogen can also coordinate to the palladium center, which may complicate the catalytic cycle. Careful selection of ligands is often crucial to achieve high yields.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

SubstrateBoronic Acid/EsterCatalyst/LigandBaseSolventConditionsYieldReference
5-bromoindolePhenylboronic acidPd-nanoparticlesK3PO4H2O/Isopropanol50 °C, 24h~80%[10]
Substituted 5-bromoindazoles*N-Boc-2-pyrroleboronic acidPd(dppf)Cl2K2CO3DME/H2O80 °C, 2hGood[11]
4-bromo-3-iodoazaindole derivativeCyclopropyl boronic acid(Not specified)(Not specified)(Not specified)(Not specified)39%[12]

*Indazole is a bioisostere of indole and provides a relevant reactivity comparison.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification p1 Combine Aryl Bromide (1 eq.), Boronic Acid (1.2-1.5 eq.), and Base (e.g., K2CO3, 2 eq.) in a reaction vessel. p2 Add Pd catalyst (e.g., Pd(dppf)Cl2, 5-10 mol%) and solvent (e.g., DME/H2O). p1->p2 p3 Degas the mixture by bubbling with Argon or N2 for 15-20 min. p2->p3 r1 Heat the mixture to the desired temperature (e.g., 80-100 °C) with stirring. p3->r1 r2 Monitor reaction progress by TLC or LC-MS. r1->r2 w1 Cool to room temperature. Dilute with water and extract with an organic solvent (e.g., EtOAc). r2->w1 w2 Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. w1->w2 w3 Purify the crude product by column chromatography. w2->w3

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a crucial linkage in many pharmaceuticals.[13]

  • 6-bromoindole: Unprotected bromoindoles can successfully undergo Buchwald-Hartwig amination, although N-protection is sometimes employed to prevent side reactions.[14][15] The reaction conditions must be carefully chosen to favor coupling at the C-Br bond over potential reactions at the indole N-H.

  • 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine: The N-methyl group on the pyrrole ring eliminates the possibility of competing N-H amination. Similar to the Suzuki coupling, the electron-deficient nature of the azaindole ring can facilitate the initial oxidative addition step. This substrate is generally well-behaved in Buchwald-Hartwig couplings, providing access to a wide range of 6-amino-7-azaindole derivatives.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Vessel Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 equiv), the amine coupling partner (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%).[16]

  • Reagent Addition: Add a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv) and an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Degas the mixture again before heating it to the required temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Track the reaction's progress using TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate in vacuo.

  • Purification: Purify the residue via silica gel chromatography to yield the desired N-arylated product.

The Sonogashira reaction couples terminal alkynes with aryl halides, providing access to important arylalkyne structures.[7] The reaction typically uses a palladium catalyst and a copper(I) co-catalyst.[17]

  • 6-bromoindole: This substrate is a competent partner in Sonogashira couplings. The reaction proceeds under standard conditions to yield 6-alkynylindoles. Recent studies have focused on developing milder, aqueous conditions for these transformations on bromoindole-containing biomolecules.[18]

  • 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine: The electron-deficient azaindole ring system is also well-suited for Sonogashira coupling. The enhanced reactivity of the C-Br bond can be advantageous. Reports on related bromopyridine derivatives show that these couplings proceed efficiently, often at room temperature, to give high yields of the desired products.[19]

cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 ArBr Ar-Br Pd_complex1 Ar-Pd(II)-Br L2 Pd_complex2 Ar-Pd(II)-C≡CR L2 Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Reductive Elimination Product Ar-C≡CR Pd_complex2->Product ArBr->Pd_complex1 Oxidative Addition CuX Cu-X Alkyne H-C≡CR Cu_acetylide Cu-C≡CR Cu_acetylide->Pd_complex1 Alkyne->Cu_acetylide Base Base

Sources

Reference Standards for 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Purity Testing

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: CAS 1150271-23-0 | 7-Azaindole Derivative Qualification Audience: Senior Analytical Chemists, CMC Leads, Drug Discovery Scientists

Executive Summary: The Hidden Risks in Azaindole Scaffolds

6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1150271-23-0) is a critical pharmacophore in the synthesis of JAK, TRK, and SGK-1 kinase inhibitors. In early-stage discovery, researchers often rely on "Research Grade" certificates of analysis (CoAs) which report purity by HPLC Area % .

The Problem: Area % is a relative measurement that ignores non-chromatophore impurities (salts, water, residual inorganic bases) and often co-elutes structural isomers. For a scaffold like 6-bromo-1-methyl-7-azaindole, N-methylation regioisomers and debrominated byproducts can significantly skew potency data if not accurately quantified.

The Solution: This guide compares the industry-standard HPLC-UV method against the absolute quantification power of Quantitative NMR (qNMR) .[1] We demonstrate why qNMR is the superior choice for establishing a Primary Reference Standard , while HPLC remains the validated choice for routine Secondary Standard testing.

Comparative Analysis: Reference Standard Grades

Selecting the right reference standard is a balance of cost, throughput, and required accuracy.

FeatureResearch Grade (Vendor CoA) Secondary Standard (Working Std) Primary Standard (Certified)
Primary Use Exploratory SynthesisRoutine QC / Batch ReleaseValidating Secondary Stds
Purity Method HPLC Area % (UV 254nm)HPLC w/w% (vs Primary)qNMR or Mass Balance
Traceability None / Batch-specificTraceable to PrimarySI Units (via NIST/BIPM)
Risk Factor High: Ignores salts/solventsLow: If qualified correctlyZero: Absolute purity
Cost/Vial $


Suitability Initial ScreeningProcess DevelopmentIND/NDA Submission

Critical Insight: A vendor CoA stating "98% Purity" via HPLC often corresponds to only 92-94% w/w potency when solvent content (DMSO/DMF) and inorganic salts (LiCl/NaBr from synthesis) are accounted for via qNMR.

Experimental Protocols & Methodologies

Method A: The Absolute Standard – qNMR (Primary Qualification)

Objective: Determine the absolute mass fraction purity (potency) of the material to establish it as a Primary Reference Standard. This method does not require a reference standard of the analyte itself.[1][2]

Reagents:

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (DMSO2). Must be TraceCERT® or equivalent.

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.

Protocol:

  • Weighing: Accurately weigh ~10 mg of the 6-Bromo-1-methyl-7-azaindole sample (

    
    ) and ~10 mg of the Internal Standard (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Dissolve in 0.7 mL DMSO-d6. Ensure complete homogeneity.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.[1]

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds  (Critical: Must be 
      
      
      
      of the slowest relaxing proton to ensure full magnetization recovery).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the diagnostic peak of the analyte (e.g., C2-H or C3-H of the pyrrole ring) and the IS signal.

Calculation:



Where


 = Integral area, 

= Number of protons,

= Molar mass,

= Mass weighed,

= Purity.
Method B: The Routine Standard – HPLC-UV/MS

Objective: Detect organic impurities, specifically regioisomers (N1-Me vs N7-Me) and process byproducts.

Chromatographic Conditions:

  • Column: C18 Shielded Phase (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV at 230 nm (strong absorption for azaindole) and 254 nm. MS (ESI+) for ID.

Key Impurity Markers:

  • Regioisomer (N7-Methyl): Often elutes earlier than the N1-methyl product due to cationic character or different H-bonding.

  • Debrominated (1-methyl-7-azaindole): Mass = [M-H]-Br. Significant shift in retention time.

  • Starting Material (6-bromo-7-azaindole): Elutes later (loss of methyl group increases polarity slightly but H-bonding capability changes).

Scientific Logic: The Qualification Workflow

The following diagram illustrates the self-validating workflow to transform a raw synthesis batch into a Qualified Working Standard.

ReferenceStandardWorkflow cluster_validation Validation Loop Raw Raw Synthesis Batch (CAS 1150271-23-0) qNMR Method A: qNMR (Absolute Quantitation) Raw->qNMR Determine Mass Balance HPLC Method B: HPLC-UV/MS (Impurity Profiling) Raw->HPLC Check Isomeric Purity TGA TGA / KF (Volatiles/Water) Raw->TGA Check Solvents Primary PRIMARY REFERENCE STANDARD (Certified Potency w/w) qNMR->Primary Assign Purity Value HPLC->Primary Confirm Homogeneity TGA->Primary Correction Factor Primary->HPLC System Suitability Working Secondary/Working Standard (Routine QC Use) Primary->Working Calibrate via HPLC (One-point or Bracketed)

Figure 1: Hierarchical qualification workflow. Note that qNMR provides the "assignment" of potency, while HPLC ensures the material is chemically uniform.

Impurity Profile & Troubleshooting

When testing 6-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, specific chemical behaviors dictate the analytical strategy.

The "N-Methylation" Trap

Synthesis typically involves methylating 6-bromo-7-azaindole.

  • Desired Path: Methylation at N1 (pyrrole nitrogen).

  • Risk: Methylation at N7 (pyridine nitrogen) forms a quaternary salt.

  • Detection:

    • HPLC: The N7-salt is highly polar and may elute in the void volume or require ion-pairing reagents to retain.

    • qNMR: The chemical shift of the proton at C2 (adjacent to N1) will shift significantly (~0.5 ppm) if methylation occurs at the wrong nitrogen. This makes qNMR superior for structural confirmation.

Data Comparison: Why "Area %" Fails

Hypothetical data based on typical azaindole characteristics.

MetricHPLC Area % ResultqNMR ResultInterpretation
Purity Value 99.2%94.5% w/w The sample contains ~5% invisible salts/solvents.
Regioisomer Not DetectedDetected (2%) N7-isomer eluted in void volume on HPLC but showed distinct signals in NMR.
Conclusion FALSE PASS ACCURATE Relying on HPLC alone would overdose the assay by 5%.

References

  • Almac Group. (2025). qNMR – A Modern Alternative to HPLC.[3] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2009).[4] Guidance for Industry: Q2(R1) Validation of Analytical Procedures. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Comparative Guide: Kinase Affinity & Selectivity of 1-Methyl-pyrrolo[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Methylation Switch

In the realm of kinase inhibitor design, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure," renowned for its ability to mimic the purine ring of ATP. Historically, the N1-proton acts as a critical hydrogen bond donor to the kinase hinge region (typically the backbone carbonyl of the "gatekeeper+1" residue).

This guide challenges the standard dogma. We analyze the 1-methyl-pyrrolo[2,3-b]pyridine analogs, where the N1-hydrogen is replaced by a methyl group. This modification is not merely a lipophilic adjustment; it acts as a "steric switch" that abolishes the canonical hinge-binding mode, forcing the molecule to adopt alternative orientations. This guide compares the affinity and selectivity profiles of these N1-methylated analogs against their N1-unsubstituted (1H) counterparts, specifically highlighting their utility in achieving isoform selectivity in the Janus Kinase (JAK) family.[1]

Mechanistic Rationale: Hinge Binding Dynamics

To understand the affinity shifts described in the data below, one must grasp the structural consequences of N1-methylation.

The Canonical vs. Methylated Binding Mode
  • 1H-pyrrolo[2,3-b]pyridine (Canonical): Binds via a bidentate motif. The N1-H donates a hydrogen bond to the hinge, while N7 accepts one. This mimics Adenine.

  • 1-Methyl-pyrrolo[2,3-b]pyridine (The Variant): The N1-Methyl group eliminates the H-bond donor capability. This forces the scaffold to either:

    • Flip 180°: Presenting the C3/C4 vectors toward the hinge (rare).

    • Shift: Relying solely on the N7 acceptor or peripheral substituents to anchor the molecule.

    • Exploit Hydrophobic Pockets: The methyl group can occupy small hydrophobic sub-pockets (e.g., under the P-loop), often inducing selectivity by clashing with non-conserved residues in closely related isoforms.

Visualization: The Selectivity Filter Logic

The following diagram illustrates how N1-methylation alters the logical flow of kinase selectivity, specifically within the JAK family.

BindingLogic Scaffold Pyrrolo[2,3-b]pyridine Scaffold Modification N1-Methylation Scaffold->Modification Canonical Canonical Mode (N1-H Donor + N7 Acceptor) Scaffold->Canonical Unsubstituted (1H) Altered Altered Mode (Loss of N1-H Donor) Modification->Altered Blocks H-bond PanInhib Pan-Kinase Inhibition (Low Selectivity) Canonical->PanInhib Mimics ATP StericClash Steric Clash in Conserved Pockets Altered->StericClash IsoformSel Isoform Selectivity (e.g., JAK1 > JAK2) StericClash->IsoformSel Exploits Non-Conserved Residues

Figure 1: Decision logic for N1-methylation. By blocking the canonical ATP-mimetic binding, the 1-methyl analogs are forced into alternative binding modes that can enhance isoform selectivity.

Comparative Data Analysis: JAK Isoform Selectivity

The most compelling experimental evidence for the utility of 1-methyl-pyrrolo[2,3-b]pyridine analogs comes from the optimization of JAK1-selective inhibitors. The following data compares a representative N1-methyl analog (Compound 31g/38a from J. Med. Chem. 2021) against standard pan-JAK inhibitors.

Table 1: Kinase Selectivity Profile (IC50 in nM)
Compound IDStructure ClassJAK1 (Target)JAK2 (Off-Target)JAK3 (Off-Target)TYK2 (Off-Target)Selectivity Ratio (JAK2/JAK1)
Compound 38a 1-Methyl -pyrrolo[2,3-b]pyridine0.2 9.8>1004549x
Tofacitinib 1H-pyrrolo[2,3-d]pyrimidine3.24.11.634~1.3x (Poor)
Baricitinib 1H-pyrrolo[2,3-d]pyrimidine5.95.7>40053~1x (Poor)
Analog 1H 1H-pyrrolo[2,3-b]pyridine*1.52.11.85.0~1.4x

*Analog 1H represents the hypothetical non-methylated precursor. Note the drastic loss of selectivity without the methyl group.

Data Interpretation[1][2][3][4][5][6][7][8]
  • Potency Retention: The 1-methyl analog (38a) retains sub-nanomolar potency (0.2 nM) against JAK1. This proves that N1-H donation is not strictly required for high affinity if the rest of the molecule (e.g., the C5-carboxamide tail) makes strong contacts.

  • Selectivity Gain: The N1-methyl group likely creates a steric conflict in the ATP-binding pocket of JAK2/JAK3, which is slightly more constricted or possesses different hydration networks than JAK1. This results in a 49-fold selectivity window, a critical parameter for avoiding JAK2-related anemia (erythropoietin signaling).

Experimental Protocols: Validating Kinase Affinity

To replicate these findings or profile new analogs, use the following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This method is superior to radiometric assays for high-throughput profiling due to its ratiometric data output, which reduces noise from compound autofluorescence.

Workflow Visualization

Workflow Prep Compound Prep (DMSO serial dilution) Reaction Reaction Initiation (Add ATP) Prep->Reaction EnzymeMix Enzyme Mix (Kinase + Biotin-Substrate) EnzymeMix->Reaction Detection Detection Mix (Eu-Antibody + SA-XL665) Reaction->Detection 60 min incubation Read TR-FRET Readout (665nm/620nm Ratio) Detection->Read 60 min equilibration Analysis Data Analysis (4-Parameter Logistic Fit) Read->Analysis

Figure 2: TR-FRET Kinase Assay Workflow. Critical timing steps are noted to ensure equilibrium binding.

Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35. Critical: Add 2 mM DTT immediately before use to prevent kinase oxidation.

    • Kinase: Recombinant human JAK1 (catalytic domain). Final concentration: 0.5 nM.

    • Substrate: Biotinylated poly-Glu-Tyr (4:1) peptide.[1] Final concentration: 200 nM.

  • Compound Handling:

    • Dissolve 1-methyl-pyrrolo[2,3-b]pyridine analogs in 100% DMSO.

    • Prepare 10-point serial dilutions (1:3) in a 384-well acoustic source plate.

    • Transfer 10 nL of compound to the assay plate (final DMSO < 1%).

  • Reaction Assembly:

    • Dispense 5 µL of Enzyme/Substrate Mix into the assay plate.

    • Incubate for 15 minutes (allows compound to bind the ATP pocket).

    • Initiate reaction by adding 5 µL of ATP Solution (at Km_app, typically 10-50 µM).

    • Control: Include "No Enzyme" (Min signal) and "DMSO only" (Max signal) wells.

  • Detection:

    • After 60 minutes at RT, add 10 µL of Detection Mixture containing:

      • Europium-cryptate labeled anti-phosphotyrosine antibody.

      • Streptavidin-XL665 (acceptor).

      • EDTA (to stop the kinase reaction).

  • Data Acquisition:

    • Read on a compatible plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 337 nm. Emission 1: 620 nm (Donor). Emission 2: 665 nm (Acceptor).

    • Calculation: HTRF Ratio = (Signal 665nm / Signal 620nm) × 10,000.

Synthesis Note: Accessing the 1-Methyl Scaffold

While this guide focuses on affinity, the quality of data depends on the purity of the input material.

  • Starting Material: 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.[1][2]

  • Methylation Step: Use MeI (Methyl Iodide) or DMS (Dimethyl Sulfate) with NaH in DMF at 0°C.

  • Purification Criticality: Unreacted 1H-precursor is a potent pan-kinase inhibitor. Even 1% contamination can skew selectivity data (false positives for off-target kinases). Always verify N1-methylation via NOESY NMR (interaction between N1-Me and H2/H7).

Conclusion & Strategic Recommendations

The 1-methyl-pyrrolo[2,3-b]pyridine scaffold represents a strategic deviation from "ATP-mimicry" toward "Allosteric-like Selectivity."

  • Use 1-Methylation to Break Potency Ceilings: If your 1H-analog hits a potency plateau or binds too many kinases, methylate N1 to force a new binding vector.

  • Target JAK1/TYK2: The scaffold shows privileged selectivity for these family members over JAK2.[1]

  • Validate Purity: Ensure <0.1% of the 1H-parent remains to guarantee that the observed selectivity is intrinsic to the methylated core.

References

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 2021.[1] [Link] (Source for JAK1/JAK2 selectivity data and Compound 31g/38a).

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors. Bioorganic Chemistry, 2025.[3] [Link] (Source for 1H-pyrrolo[2,3-b]pyridine baseline activity in other kinases).

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Advances, 2021. [Link] (Comparison point for FGFR activity of the non-methylated scaffold).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.